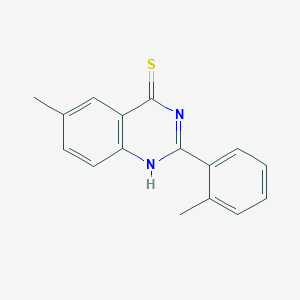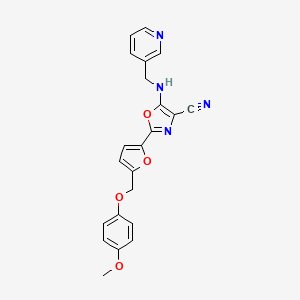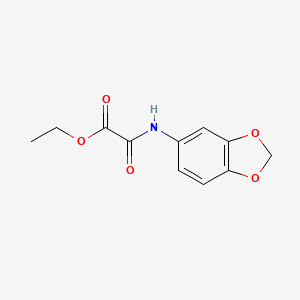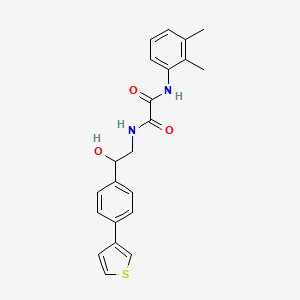
6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline derivatives are notable for their broad spectrum of biological activities and are subjects of interest in medicinal chemistry. Their structure allows for various modifications, leading to significant changes in their chemical and physical properties.
Synthesis Analysis
Synthesis of quinazoline derivatives often involves cyclization reactions, condensations, and substitutions. For instance, Geesi et al. (2020) reported an efficient route for synthesizing quinazolin-4(3H)-one derivatives via sulfur arylation reactions, demonstrating the versatility in synthesizing complex quinazolines (Geesi et al., 2020).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often analyzed using X-ray crystallography, revealing planarity or near-planarity in the quinazoline moiety and its substituents. For example, the study by Rajnikant et al. (2001) on a methyl-substituted quinazolinyl compound shows the detailed crystal structure, highlighting the planar nature and intramolecular interactions of such molecules (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions and tautomerism. Soliman et al. (2015) explored the thione-thiol tautomerism in a quinazoline-oxadiazole hybrid, highlighting the compound's reactivity and electronic properties (Soliman et al., 2015).
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Quinazoline derivatives, including structures similar to 6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol, have been extensively investigated for their potential in optoelectronic applications. These compounds are integral to the synthesis and application of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating significant electroluminescent properties and potential as nonlinear optical materials and colorimetric pH sensors. Furthermore, iridium complexes based on quinazoline derivatives show high efficiency as phosphorescent materials for OLEDs, indicating their vast applications in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Anticancer Research
Quinazoline derivatives are recognized for their broad spectrum of biological activities, including anticancer properties. These compounds inhibit various therapeutic targets such as EGFR, showcasing a range of activities from EGFR inhibition to affecting other kinases, histone deacetylase, and metabolic pathways. Their structural diversity and wide range of targeted proteins underline the potential of developing novel quinazoline compounds as anticancer drugs, offering a promising field for future research (Ravez et al., 2015).
Pharmacological Significance
The stability and versatility of the quinazoline nucleus have prompted extensive research into creating new potential medicinal agents by introducing bioactive moieties. This effort includes the development of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones showing antibacterial activity, highlighting the pharmacological significance of quinazoline derivatives in developing new therapeutic agents with potential bioavailability and reduced cytotoxicity (Tiwary et al., 2016).
Synthesis and Chemical Properties
Recent advancements in synthetic chemistry have focused on creating eco-friendly, mild, and atom-efficient methods for synthesizing quinazolines. The exploration of multi-component synthetic strategies has opened new avenues for designing innovative quinazolines, investigating their properties, and identifying potential applications. This research underscores the importance of quinazolines in medicinal chemistry and their continuous development for various applications (Faisal & Saeed, 2021).
Wirkmechanismus
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities . They have been found to have antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, anti-tuberculosis properties . The specific targets of “6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol” would depend on its specific functional groups and their interactions with biological macromolecules.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Quinazoline derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Eigenschaften
IUPAC Name |
6-methyl-2-(2-methylphenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-10-7-8-14-13(9-10)16(19)18-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXNBVZDKWCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=NC2=S)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)




![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)
![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)


![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)